N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine
Overview
Description
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C21H16ClN3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1032752 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Antimalarial Properties
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine derivatives have been explored for their potent antimalarial, antibacterial, and antitumor activities. Specifically, trimetrexate, a compound within this class, demonstrated a broad spectrum of antitumor effects and underwent preclinical toxicology evaluations for potential trials in humans due to its promising antitumor properties (Elslager, Johnson, & Werbel, 1983).
Optoelectronic Materials
The incorporation of quinazoline derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, the electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been highlighted for their importance in fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Kinase Inhibition for Cancer Therapy
This compound derivatives have shown potential as kinase inhibitors, targeting the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds function as potent covalent-binding, irreversible inhibitors, contributing to the development of novel cancer therapeutics by inhibiting VEGFR-2 mediated pathways, which play a crucial role in tumor growth and metastasis (Wissner et al., 2005).
Anticonvulsant Activity
Research into the synthesis and evaluation of this compound derivatives for anticonvulsant activity has been conducted, although the results varied. The exploration of these compounds' affinity to GABAergic biotargets and their anticonvulsant efficacy in models such as PTZ-induced seizures in mice highlights their potential therapeutic applications in epilepsy and seizure disorders (El Kayal et al., 2022).
Properties
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c22-18-12-6-4-10-16(18)21-24-19-13-7-5-11-17(19)20(25-21)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKSBMSQMKULOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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